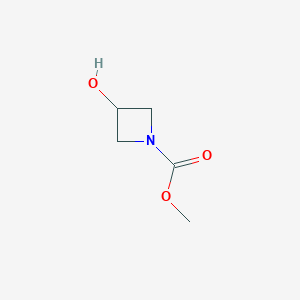

Methyl 3-hydroxyazetidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCPSVRSNHMDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Nucleophilic Additions at the Hydroxyl Group

The secondary alcohol group undergoes nucleophilic reactions when activated. Grignard reagents add to carbonyl derivatives of this compound:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard methyl addition | MeMgBr/THF, 0°C → rt, 1–3 h | 3-methyl derivative | 78–99% | |

| Acetoxylation | KOAc/DMSO, 80°C, 18 h | 3-acetoxyazetidine ester | 84% |

Mechanistic Insight : Deprotonation of the hydroxyl group generates an alkoxide intermediate, facilitating nucleophilic attack on electrophiles like methylmagnesium bromide .

Oxidation to Ketone Derivatives

Controlled oxidation converts the hydroxyl group to a ketone, preserving the azetidine ring:

Key Consideration : Microreactors enhance selectivity by minimizing overoxidation .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH/H₂O, rt, 30 min | 3-hydroxyazetidine-1-carboxylic acid | 95% | |

| Acidic hydrolysis | HCl/EtOAc, reflux | Free carboxylic acid | 88% |

Application : Hydrolysis products serve as intermediates for peptide coupling .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| C–C bond cleavage | IMesMe·HCl/NaOt-Bu, THF, 24 h | Open-chain amino alcohol derivatives | |

| Acid-catalyzed ring opening | H₂SO₄/MeOH, 60°C | Linear ester-amine compounds |

Mechanism : Strain in the four-membered ring facilitates cleavage, often yielding γ-amino alcohols .

Protection/Deprotection Strategies

The hydroxyl group is protected to direct reactivity:

| Protection Method | Reagents | Deprotection Conditions | Source |

|---|---|---|---|

| Triflation | Tf₂O/pyridine, -20°C → rt | Pd/C/H₂, rt | |

| Benzylation | BnCl/NaHCO₃, 0°C → rt | H₂/Pd(OH)₂ |

Utility : Triflates enable subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Substitution Reactions

Activation of the hydroxyl group permits substitution:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD/PPh₃, arylboronic acids | 3-aryloxyazetidine derivatives | 76% | |

| Tosylation | TsCl/Et₃N, CH₂Cl₂, 0°C | 3-tosyloxy intermediate | 89% |

Note : Tosylated derivatives are precursors for nucleophilic displacement with amines or thiols .

Reduction Pathways

The ester group is selectively reduced while retaining the azetidine ring:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux, 2 h | 3-hydroxyazetidine methanol adduct | 68% | |

| DIBAL-H | Toluene, -78°C, 1 h | Primary alcohol | 72% |

Caution : Over-reduction may fragment the azetidine ring .

Critical Analysis of By-Product Formation

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential in treating various diseases:

- Immunosuppressive Agents: The compound is a precursor for synthesizing Janus kinase inhibitors, which are crucial in managing autoimmune disorders and transplant rejection .

- Antiviral Agents: It has been utilized in developing HCV protease inhibitors, targeting Hepatitis C virus infections .

- Antibacterial Compounds: Derivatives of this compound are being investigated for their antibacterial properties, particularly in synthesizing aminoglycoside compounds .

Organic Synthesis

This compound is used as a building block in organic synthesis. It can undergo various transformations:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate.

- Reduction: The ester functionality can be reduced to alcohols using lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitutions can lead to the formation of various azetidine derivatives, expanding its utility in synthetic pathways.

Case Study 1: Development of Antiviral Compounds

A study demonstrated the synthesis of novel spirocyclic compounds derived from this compound that exhibited potent activity against HCV. The research highlighted the efficacy of these compounds in inhibiting viral replication in vitro, showcasing their potential therapeutic application .

Case Study 2: Synthesis of Immunomodulators

Research focused on synthesizing derivatives for immunomodulatory applications revealed that this compound could be modified to enhance its bioactivity against specific immune targets. This modification process involved strategic functionalization at the azetidine ring to optimize pharmacological properties .

Data Tables

| Application | Description |

|---|---|

| Immunosuppressive Agents | Targeting autoimmune disorders |

| Antiviral Agents | Developing HCV protease inhibitors |

| Antibacterial Compounds | Synthesizing aminoglycosides |

Mechanism of Action

The mechanism of action of methyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-hydroxyazetidine-1-carboxylate vary in ester groups, substituents on the azetidine ring, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Azetidine Carboxylates

Key Comparative Insights

Ester Group Variations: The methyl ester (C₅H₉NO₃) offers a compact structure ideal for rapid derivatization . The tert-butyl ester (C₈H₁₅NO₃) provides steric bulk, enhancing stability during synthesis (e.g., 90.8% yield in Example 5 of EP 4086245) . The fluorenylmethyl ester (C₁₈H₁₇NO₃) is used in solid-phase synthesis due to its UV-sensitive protecting group .

Substituent Effects: Hydroxyl Group: Essential for hydrogen bonding and further functionalization (e.g., oxidation to ketones in EP 3643703) .

Synthetic Utility: tert-Butyl derivatives are pivotal in synthesizing nonretinoid RBP4 antagonists, demonstrating high compatibility with multi-step reactions . Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate is noted for its role in experimental phasing pipelines due to robustness in crystallography .

Biological Activity: While this compound itself lacks reported bioactivity, analogs like 1,3,4-thiadiazole derivatives (from related hydrazonoyl halides) show antitumor activity (IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cell lines) .

Biological Activity

Methyl 3-hydroxyazetidine-1-carboxylate (C5H9NO3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a four-membered azetidine ring containing a hydroxyl group at the 3-position and a carboxylate functional group. Its molecular formula is C5H9NO3, with a molecular weight of approximately 129.11 g/mol. The compound's structural representation is as follows:

- SMILES : COC(=O)N1CC(C1)O

- InChI : InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. It has been shown to influence enzyme activity and receptor interactions, although specific pathways are still under investigation. The compound may act as an enzyme inhibitor or a receptor modulator, affecting physiological processes involved in disease mechanisms.

Medicinal Chemistry

This compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists. Research indicates its potential therapeutic applications in treating conditions such as cancer and infectious diseases.

Synthesis of Derivatives

The compound is utilized in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, protected azetidines derived from this compound have been reported to possess significant pharmacological properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Differences | Key Characteristics |

|---|---|---|

| Methyl 3-oxoazetidine-1-carboxylate | Contains a keto group instead of hydroxyl | Different reactivity and applications |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-butyl group instead of methyl | Affects solubility and reactivity |

| Ethyl 3-hydroxyazetidine-1-carboxylate | Ethyl group instead of methyl | Influences chemical behavior |

| Benzyl 3-hydroxyazetidine-1-carboxylate | Benzyl group attached | Enhances lipophilicity |

This table illustrates how modifications to the azetidine structure can significantly alter biological activities and properties.

Case Studies and Research Findings

Recent studies have explored the inhibitory potential of derivatives of this compound on various enzymes. For example, fluorinated derivatives have been evaluated for their activity against human phosphodiesterase enzymes, showing varying degrees of inhibition compared to established inhibitors like sildenafil .

In another study, the synthesis of azetidine derivatives demonstrated promising results in their application as enzyme inhibitors, indicating that structural variations can lead to enhanced potency against specific biological targets.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-hydroxyazetidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical route involves substituting the tert-butyl group in tert-butyl 3-hydroxyazetidine-1-carboxylate via acidolysis or transesterification (e.g., using trifluoroacetic acid or methanol under reflux). Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratios of reactants), catalyst selection (e.g., ruthenium complexes for cycloadditions), and purification via silica gel chromatography . Yield improvements often require inert atmospheres (N₂/Ar) and solvent choice (e.g., toluene for reflux stability).

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at ~3.7 ppm, hydroxyl proton broadening).

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and ring puckering. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- LCMS/HPLC : Validates molecular weight (e.g., m/z 756 [M+H]⁺ in ) and purity (>95%) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂). Avoid exposure to moisture (hygroscopic degradation) and strong oxidizers. Stability studies recommend monitoring via HPLC for decomposition products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced Questions

Q. How can computational modeling (e.g., DFT) predict the puckering dynamics of the azetidine ring?

- Methodological Answer : Cremer-Pople coordinates quantify ring puckering amplitude (q) and phase angle (φ) . Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model energy barriers for pseudorotation. Compare computational results with X-ray data (e.g., deviations <0.05 Å) to validate dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.